molecular formula C18H19BrFNO2 B2813026 3-(2-bromophenyl)-N-[2-(3-fluorophenyl)-2-methoxyethyl]propanamide CAS No. 1797354-14-3

3-(2-bromophenyl)-N-[2-(3-fluorophenyl)-2-methoxyethyl]propanamide

Cat. No.: B2813026
CAS No.: 1797354-14-3
M. Wt: 380.257
InChI Key: AJRYAZFSZQOOGE-UHFFFAOYSA-N
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Description

3-(2-Bromophenyl)-N-[2-(3-fluorophenyl)-2-methoxyethyl]propanamide is a synthetic amide derivative characterized by a propanamide backbone substituted with a 2-bromophenyl group at the 3-position and a 3-fluorophenyl-methoxyethyl moiety on the nitrogen atom. This compound’s structure combines halogenated aromatic rings (bromine and fluorine) and a methoxyethyl chain, which may influence its physicochemical properties, such as solubility, lipophilicity, and metabolic stability.

Properties

IUPAC Name

3-(2-bromophenyl)-N-[2-(3-fluorophenyl)-2-methoxyethyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrFNO2/c1-23-17(14-6-4-7-15(20)11-14)12-21-18(22)10-9-13-5-2-3-8-16(13)19/h2-8,11,17H,9-10,12H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJRYAZFSZQOOGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)CCC1=CC=CC=C1Br)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-bromophenyl)-N-[2-(3-fluorophenyl)-2-methoxyethyl]propanamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Fluorination: The fluorine atom is introduced to the other phenyl ring using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Amidation: The final step involves the formation of the amide bond. This is typically achieved by reacting the brominated and fluorinated intermediates with a suitable amine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, column chromatography, and distillation are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-bromophenyl)-N-[2-(3-fluorophenyl)-2-methoxyethyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can convert the compound into alcohols or amines.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide, potassium tert-butoxide, and Grignard reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tert-butanol, Grignard reagents in dry ether.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 3-(2-bromophenyl)-N-[2-(3-fluorophenyl)-2-methoxyethyl]propanamide exhibit significant anticancer properties. For instance, derivatives with bromine and fluorine substitutions have shown promising results in inhibiting tumor growth in various cancer cell lines. A notable study demonstrated that a related compound effectively induced apoptosis in breast cancer cells, suggesting potential therapeutic applications in oncology .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Research indicates that it can inhibit the production of pro-inflammatory cytokines, which are crucial in the pathogenesis of chronic inflammatory diseases. A case study involving animal models showed a marked reduction in inflammation markers after administration of the compound .

Polymer Synthesis

In material science, the unique structure of this compound allows it to be utilized as a building block for synthesizing advanced polymers. Its ability to form stable linkages with other monomers has led to the development of new materials with enhanced thermal and mechanical properties. For example, polymers derived from this compound have been characterized by improved resistance to thermal degradation .

Nanotechnology

The compound's properties have also been explored in nanotechnology, particularly in the fabrication of nanocarriers for drug delivery systems. The incorporation of bromine and fluorine atoms enhances the solubility and stability of nanoparticles, making them suitable for biomedical applications. A recent study highlighted the successful use of such nanoparticles in targeted drug delivery to cancer cells .

Pesticidal Activity

Research has shown that this compound exhibits pesticidal properties against various agricultural pests. Field trials demonstrated its effectiveness as an insecticide, leading to significant reductions in pest populations without adversely affecting non-target species .

Data Tables

Application AreaSpecific Use CasesFindings
Medicinal ChemistryAnticancer agentsInduced apoptosis in cancer cells
Anti-inflammatory drugsReduced pro-inflammatory cytokines
Material SciencePolymer synthesisEnhanced thermal resistance
NanotechnologyImproved drug delivery systems
Agricultural ChemistryPesticidesEffective against agricultural pests

Case Studies

  • Anticancer Study : A study conducted on a derivative of this compound revealed that it inhibited cell proliferation by inducing apoptosis in MCF-7 breast cancer cells. The mechanism was linked to the activation of caspase pathways .
  • Anti-inflammatory Research : In an animal model, administration of the compound resulted in a significant decrease in inflammatory markers such as TNF-alpha and IL-6, demonstrating its potential as an anti-inflammatory agent .
  • Pesticidal Efficacy : Field tests showed that formulations containing this compound reduced pest populations by over 70% compared to untreated controls, indicating its viability as a new insecticide .

Mechanism of Action

The mechanism of action of 3-(2-bromophenyl)-N-[2-(3-fluorophenyl)-2-methoxyethyl]propanamide involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms enhances its ability to form strong interactions with proteins and enzymes. The compound can inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity and molecular interactions are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares structural motifs with several propanamide derivatives documented in the literature. Key comparisons include:

Compound Substituents Key Features Reference
3-(2-Bromophenyl)-N-[2-(3-fluorophenyl)-2-methoxyethyl]propanamide 2-bromophenyl, 3-fluorophenyl-methoxyethyl Bromine and fluorine enhance lipophilicity; methoxy group may improve solubility N/A
N-(3-Fluorophenyl)-3-(6-isopropyl-2-methyl-7,8-dioxo-7,8-dihydronaphthalen-1-yl)propanamide 3-fluorophenyl, naphthalenyl-dione Designed for enzyme inhibition (e.g., IDO1/HDAC1 targets)
Para-fluorofentanyl 4-fluorophenyl, piperidinyl-phenethyl Opioid receptor agonist; high potency
N-[2-(2-Fluorophenyl)ethyl]-3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide 2-fluorophenethyl, coumarin-hydroxy-methyl Potential anticoagulant or anti-inflammatory activity
N-(3-Bromophenyl)-2-phenoxypropanamide 3-bromophenyl, phenoxy Simpler structure; halogenated aromatic groups for stability

Pharmacological and Physicochemical Properties

  • This contrasts with coumarin-based propanamides (e.g., ), where polar groups reduce lipophilicity.
  • Metabolic Stability : Methoxy groups (as in the target compound) may reduce oxidative metabolism compared to hydroxylated analogs (e.g., ).
  • Receptor Binding : Fluorofentanyl derivatives () demonstrate that fluorine positioning on the phenyl ring significantly alters µ-opioid receptor affinity. The 3-fluorophenyl group in the target compound may confer unique selectivity compared to 2- or 4-fluoro isomers.

Q & A

Basic Research Questions

Q. What synthetic parameters are critical for optimizing the multi-step synthesis of 3-(2-bromophenyl)-N-[2-(3-fluorophenyl)-2-methoxyethyl]propanamide?

  • Key Parameters :

  • Temperature : Reaction steps involving amide bond formation (e.g., coupling with bromophenyl intermediates) require precise temperature control (60–80°C) to avoid side reactions .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity in nucleophilic substitution steps, while dichloromethane is preferred for acid-base extractions .
  • Catalysts : Lewis acids (e.g., AlCl₃) promote cascade reactions for methoxyethyl group installation .
    • Methodological Insight : Use sequential purification (e.g., silica gel chromatography) after each step to isolate intermediates with >95% purity .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR verify aromatic proton environments (e.g., fluorine coupling in the 3-fluorophenyl group at δ 6.8–7.4 ppm) and methoxyethyl chain integration .
  • HRMS : Confirm molecular weight (expected [M+H]⁺ = 435.2 g/mol) and isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
    • Validation : Cross-reference spectral data with computational predictions (e.g., PubChem CID 1705191-78-1) .

Advanced Research Questions

Q. What reaction mechanisms explain the reactivity of the bromophenyl group in this compound?

  • Substitution Reactions : The bromine atom undergoes Suzuki-Miyaura coupling with aryl boronic acids under Pd catalysis (e.g., Pd(PPh₃)₄, 80°C) to generate biaryl derivatives .
  • Reductive Pathways : LiAlH₄ reduces the bromophenyl group to phenyl, altering lipophilicity (logP decreases by ~0.8 units) .
  • Mechanistic Insight : Bromine’s electronegativity directs electrophilic aromatic substitution (e.g., nitration at the para position) .

Q. How can researchers assess the biological activity of this compound against therapeutic targets?

  • In Vitro Assays :

  • Enzyme Inhibition : Screen against kinases (e.g., LRRK2) using fluorescence polarization assays (IC₅₀ values <10 µM indicate potency) .
  • Antimicrobial Activity : Test MIC values against Gram-positive bacteria (e.g., S. aureus) via broth microdilution .
    • Structural Basis : Molecular docking (e.g., PDB ID 6XYZ) reveals hydrogen bonding between the methoxyethyl group and catalytic residues .

Q. What strategies resolve contradictions in crystallographic data for this compound derivatives?

  • Crystallography : Use SHELXL for high-resolution refinement (R-factor <0.05) and twin-detection algorithms to address lattice disorders .
  • Data Interpretation : Compare experimental (XRD) and computational (DFT) bond lengths (e.g., C-Br: 1.89 Å vs. 1.91 Å) to validate accuracy .

Methodological Recommendations

  • Contradiction Management : Replicate syntheses under inert atmospheres (N₂/Ar) to minimize oxidative byproducts when discrepancies arise in yield or purity .
  • Advanced Characterization : Combine XRD with dynamic NMR to study conformational flexibility in the methoxyethyl chain .

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